ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate has been utilized in the synthesis of various heterocyclic systems. For instance, Youssef et al. (2011) demonstrated its transformation into compounds with excellent biocidal properties against a range of bacteria and fungi (Youssef et al., 2011). Similarly, Sherif et al. (1993) showed its reactivity in producing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines (Sherif et al., 1993).
Biological Activities
This compound has been a key precursor in the development of novel compounds with biological importance. Rahmouni et al. (2016) synthesized pyrazolopyrimidines derivatives that exhibited potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). Moreover, Şener et al. (2017) reported the synthesis of diazo dyes derived from pyrazolo[1,5-a]pyrimidine with notable antimicrobial and radical scavenging activities (Şener et al., 2017).
Synthesis of Other Heterocycles
Additionally, the versatility of ethyl 2-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate in synthesizing a variety of heterocycles has been explored. Al-Matar et al. (2010) used it in the synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines (Al-Matar et al., 2010). Farag et al. (2008) reported its utility in creating new pyrimidine derivatives with antimicrobial properties (Farag et al., 2008).
Properties
IUPAC Name |
ethyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-7(2)12-13-6-4-5-11-9(8)13/h11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVVWAPTWJHEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2N=C1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.